tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is a chemical compound with the molecular formula C18H25N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl carbamate protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride. The cyano group is often introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or cyano groups.
Scientific Research Applications
tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tert-butyl carbamate group can enhance the compound’s stability and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
Benzyl carbamate: Another protecting group with similar applications but different reactivity.
4-Cyanopiperidine: A related compound without the tert-butyl and benzyl groups.
Uniqueness
tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is unique due to its combination of functional groups, which provide distinct reactivity and stability. The presence of the tert-butyl carbamate group offers protection for the amine functionality, while the benzyl and cyano groups introduce additional sites for chemical modification .
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPYNWIADPWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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